An In-Depth Technical Guide to p-Phenetidine, 3-methoxy-alpha-phenoxy-: A Molecule at the Frontier of Medicinal Chemistry
An In-Depth Technical Guide to p-Phenetidine, 3-methoxy-alpha-phenoxy-: A Molecule at the Frontier of Medicinal Chemistry
Abstract
This technical guide addresses the research applications and scientific context of the niche chemical entity, p-Phenetidine, 3-methoxy-alpha-phenoxy- (CAS No. 15382-86-2). Publicly available data on this specific molecule is scarce, indicating its status as a novel compound likely used in early-stage drug discovery or as a specialized analytical standard. This document synthesizes information from its constituent chemical moieties—the p-phenetidine core and the substituted phenoxy group—to provide a robust, scientifically-grounded framework for its potential applications. By examining the well-documented bioactivity of related compounds, we infer the rationale behind this molecule's design and propose the research avenues it is likely intended to explore, including oncology and neuropharmacology. This guide serves as an essential resource for researchers and drug development professionals investigating novel amide-based therapeutics.
Introduction: Unraveling a Niche Research Compound
p-Phenetidine, 3-methoxy-alpha-phenoxy- is classified as a bioactive chemical and a potential drug or therapeutic agent intended for scientific research purposes only. Its chemical structure, likely corresponding to N-(4-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide, represents a deliberate molecular hybridization of two key scaffolds: the p-phenetidine core, historically linked to analgesic compounds, and a substituted phenoxy group, a moiety recognized as a "privileged scaffold" in modern medicinal chemistry.[1]
The parent compound, p-phenetidine (4-ethoxyaniline), is a well-known intermediate in the synthesis of pharmaceuticals like phenacetin.[2] Phenacetin itself is an analgesic and antipyretic drug that was withdrawn from the market by the U.S. Food and Drug Administration in 1983 due to its association with renal toxicity and carcinogenicity.[3] These adverse effects are largely attributed to its metabolites, including p-phenetidine.[3]
The synthesis of a derivative like p-Phenetidine, 3-methoxy-alpha-phenoxy- is a classic medicinal chemistry strategy. It aims to leverage the core structure of a known bioactive agent while modifying its properties to:
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Enhance potency against a specific biological target.
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Improve selectivity and reduce off-target effects.
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Mitigate the known toxicities of the parent scaffold.
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Explore new structure-activity relationships (SAR).
This guide will deconstruct the molecule to postulate its most probable research applications and provide a hypothetical framework for its investigation.
Molecular Deconstruction and Physicochemical Properties
The definitive structure of p-Phenetidine, 3-methoxy-alpha-phenoxy- can be inferred from its name. It is an amide formed between p-phenetidine and 3-methoxyphenoxyacetic acid.
| Property | Value / Structure | Source |
| IUPAC Name | N-(4-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide | Inferred |
| CAS Number | 15382-86-2 | |
| Molecular Formula | C₁₇H₁₉NO₄ | Calculated |
| Molecular Weight | 301.34 g/mol | Calculated |
| Parent Core 1 | p-Phenetidine (4-ethoxyaniline) | |
| Parent Core 2 | Phenoxyacetic acid derivative | [1] |
Below is a diagram illustrating the chemical structure.
Caption: Chemical structure of N-(4-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide.
Inferred Research Applications & Mechanism of Action
Given its structure, the compound is likely being investigated in research areas where phenoxy derivatives and aniline-based structures have shown promise.
3.1 Potential as an Anticancer Agent
The phenoxy group is a privileged structure in the design of anticancer agents. [1]Numerous compounds bearing this moiety have demonstrated potent activity against various cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR) pathway or other tyrosine kinases. [1] Furthermore, the parent p-phenetidine scaffold, while toxic, is related to compounds that interact with cyclooxygenase (COX) enzymes. [4]COX-2 is frequently overexpressed in tumors and contributes to inflammation and angiogenesis. It is plausible that this novel derivative was designed to be a selective COX-2 inhibitor with a modified safety profile.
3.2 Potential as a Neurological Agent
Derivatives of phenoxy compounds have been explored for a range of neurological disorders. For instance, 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were developed as potent norepinephrine and serotonin reuptake inhibitors for the treatment of pain. [5]The addition of a phenoxy group can facilitate crucial π–π stacking and hydrophobic interactions within the binding sites of neurological receptors. [1]The methoxy substitution can further modulate receptor affinity and selectivity. [6]Given the analgesic history of phenacetin, this derivative could be a candidate for novel, non-opioid pain therapeutics or other CNS disorders.
Hypothetical Experimental Workflow for Compound Screening
For a novel compound like p-Phenetidine, 3-methoxy-alpha-phenoxy-, a structured, multi-stage screening process is essential to determine its biological activity and therapeutic potential. The following represents a logical, field-proven workflow.
Caption: High-level workflow for preclinical screening of a novel chemical entity.
4.1 Detailed Protocol: Cell Proliferation Assay (MTT)
This protocol describes a standard method to assess the effect of a test compound on the proliferation of a cancer cell line (e.g., HT-29, human colorectal adenocarcinoma).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of p-Phenetidine, 3-methoxy-alpha-phenoxy-.
Materials:
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Test Compound Stock: 10 mM in DMSO.
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Cell Line: HT-29 (ATCC HTB-38).
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Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
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Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).
Procedure:
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Cell Seeding:
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Trypsinize and count HT-29 cells.
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Seed 5,000 cells in 100 µL of media per well in a 96-well plate.
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Incubate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of the test compound in culture media (e.g., from 100 µM to 0.01 µM).
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Include a "vehicle control" (media with DMSO at the highest concentration used) and a "media only" blank.
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Remove old media from the cells and add 100 µL of the corresponding compound dilution or control to each well.
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Incubate for 72 hours.
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MTT Assay:
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Add 20 µL of MTT solution (5 mg/mL) to each well.
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Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
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Carefully aspirate the media from each well.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate gently for 10 minutes.
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Data Acquisition:
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Read the absorbance at 570 nm using a microplate reader.
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Subtract the absorbance of the "media only" blank from all other readings.
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Data Analysis:
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Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
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Plot the percent viability against the log of the compound concentration.
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Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.
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Conclusion and Future Directions
While p-Phenetidine, 3-methoxy-alpha-phenoxy- remains a compound without a significant public research footprint, its structure provides a compelling rationale for its synthesis. It represents a logical step in the exploration of novel therapeutics derived from the phenacetin/p-phenetidine scaffold. The addition of the 3-methoxy-phenoxy moiety is a deliberate design choice aimed at modulating bioactivity, likely to enhance potency or mitigate the known toxicities of its predecessors.
Future research on this compound will undoubtedly focus on elucidating its primary biological target through broad screening campaigns. Depending on the results of initial in vitro assays, further investigation into its mechanism of action, metabolic stability, and ultimately, its efficacy in animal models will determine its potential as a lead compound for drug development. Researchers working with this molecule should exercise caution, given the known toxicological profile of its parent amine, p-phenetidine. [3][9]
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Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC, NIH. [Link]
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A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
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Effect of methoxy substitution on the adrenergic activity of three structurally related alpha 2-adrenoreceptor antagonists. PubMed. [Link]
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